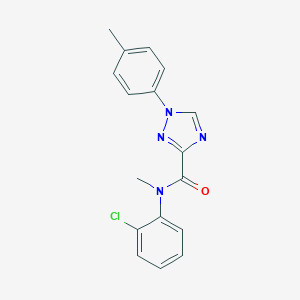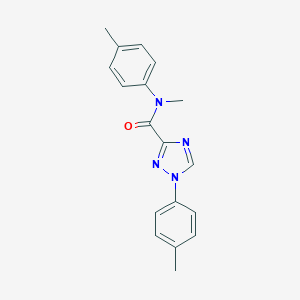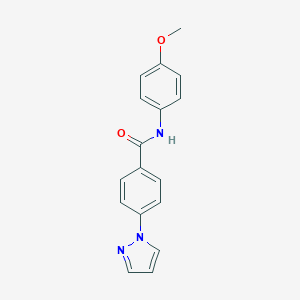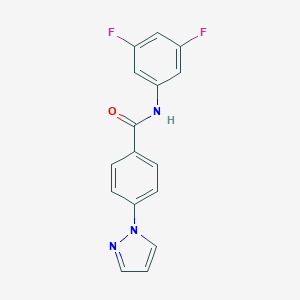
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "CE-245677" and has been found to have a variety of interesting properties that make it useful for a range of different applications.
作用機序
The mechanism of action of CE-245677 is complex and not fully understood. However, studies have shown that this compound can interact with a range of different proteins and ion channels in the body, including voltage-gated sodium channels and TRPV1 receptors. By modulating the activity of these proteins, CE-245677 can have a range of different effects on the body.
Biochemical and Physiological Effects:
CE-245677 has been found to have a range of different biochemical and physiological effects. One of the key effects of this compound is its ability to modulate the activity of ion channels in the brain. This can have a range of different effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability. Additionally, CE-245677 has been found to have anti-inflammatory effects, which could have implications for the treatment of a range of different inflammatory disorders.
実験室実験の利点と制限
CE-245677 has several advantages and limitations when it comes to lab experiments. One of the key advantages of this compound is its ability to modulate the activity of ion channels in the brain, which makes it useful for studying the mechanisms underlying neurological disorders. Additionally, CE-245677 has been found to have relatively low toxicity, which makes it a safer option for lab experiments compared to other compounds. However, one of the limitations of CE-245677 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research involving CE-245677. One area where this compound could be further studied is in the field of oncology, where it has shown promise as a potential anti-cancer agent. Additionally, further research could be conducted to better understand the mechanisms underlying the effects of CE-245677 on ion channels in the brain. This could have implications for the development of new treatments for neurological disorders. Finally, research could be conducted to explore the potential applications of CE-245677 in other areas, such as inflammation and cardiovascular disease.
合成法
The synthesis of CE-245677 is a complex process that involves several different steps. One of the key steps in the synthesis process is the reaction between 5-chloro-2-pyridinylamine and 3-ethoxy-4-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using a variety of different techniques, including column chromatography and recrystallization.
科学的研究の応用
CE-245677 has been found to have a range of potential applications in scientific research. One area where this compound has shown promise is in the field of neuroscience. Studies have shown that CE-245677 can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of a range of neurological disorders. Additionally, CE-245677 has been found to have potential applications in the field of oncology, where it has been shown to inhibit the growth of certain cancer cells.
特性
製品名 |
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide |
|---|---|
分子式 |
C13H12ClFN2O3S |
分子量 |
330.76 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H12ClFN2O3S/c1-2-20-12-7-10(4-5-11(12)15)21(18,19)17-13-6-3-9(14)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
InChIキー |
VSUUOVOIPALBSG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)F |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)




![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)



![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)


